molecular formula C20H22N2O2 B4164395 2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide

2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide

Cat. No.: B4164395
M. Wt: 322.4 g/mol
InChI Key: QKTSCCZJDFEHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide is a complex organic compound with a unique structure that includes a biphenyl group and a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide typically involves the reaction of biphenyl derivatives with tetramethylpyrazine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The biphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated biphenyl derivatives.

Scientific Research Applications

2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-biphenylyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
  • Functionalized 1,2,4,5-tetrazine compounds

Uniqueness

2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide is unique due to its specific structural features, such as the presence of both a biphenyl group and a dihydropyrazine ring. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,3,3-tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-19(2)20(3,4)22(24)18(14-21(19)23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTSCCZJDFEHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=O)C=C(N1[O-])C2=CC=C(C=C2)C3=CC=CC=C3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Reactant of Route 2
Reactant of Route 2
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Reactant of Route 3
Reactant of Route 3
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Reactant of Route 4
Reactant of Route 4
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Reactant of Route 5
Reactant of Route 5
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide
Reactant of Route 6
2,2,3,3-Tetramethyl-4-oxido-5-(4-phenylphenyl)pyrazin-1-ium 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.